N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1351584-62-7
VCID: VC6395072
InChI: InChI=1S/C18H23NO4S/c1-3-13-23-16-9-11-17(12-10-16)24(21,22)19-14-18(2,20)15-7-5-4-6-8-15/h4-12,19-20H,3,13-14H2,1-2H3
SMILES: CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O
Molecular Formula: C18H23NO4S
Molecular Weight: 349.45

N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide

CAS No.: 1351584-62-7

Cat. No.: VC6395072

Molecular Formula: C18H23NO4S

Molecular Weight: 349.45

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide - 1351584-62-7

Specification

CAS No. 1351584-62-7
Molecular Formula C18H23NO4S
Molecular Weight 349.45
IUPAC Name N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide
Standard InChI InChI=1S/C18H23NO4S/c1-3-13-23-16-9-11-17(12-10-16)24(21,22)19-14-18(2,20)15-7-5-4-6-8-15/h4-12,19-20H,3,13-14H2,1-2H3
Standard InChI Key IMQZOSKUISSUEN-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O

Introduction

N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide is a chemical compound with the CAS number 1351584-62-7 and the molecular formula C18H23NO4S. Its molecular weight is approximately 349.45 g/mol. This compound is classified as a screening compound, often used in various chemical analyses and research studies.

Synthesis and Preparation

While specific synthesis details for N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide are not readily available, compounds with similar structures are typically synthesized through reactions involving sulfonamides and appropriate alkylating agents. For instance, the synthesis of related sulfonamides often involves the reaction of a sulfonamide precursor with an alkyl halide in the presence of a base.

Biological Activity

Although detailed biological activity data for this specific compound is not available, sulfonamides are known to exhibit a range of biological activities. For example, some sulfonamides have been studied for their anticancer properties, where they can induce apoptosis in cancer cells . The presence of a hydroxyl group and a phenyl ring in N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide might contribute to potential biological interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator